Cas no 96789-80-9 ((S)-1-3-(Trifluoromethyl)phenylethanol)

(S)-1-3-(Trifluoromethyl)phenylethanol structure
96789-80-9 structure
Productnaam:(S)-1-3-(Trifluoromethyl)phenylethanol
CAS-nummer:96789-80-9
MF:C9H9F3O
MW:190.162373304367
MDL:MFCD03093004
CID:803496

(S)-1-3-(Trifluoromethyl)phenylethanol Chemische en fysische eigenschappen

Naam en identificatie

    • (S)-1-(3-(Trifluoromethyl)phenyl)ethanol
    • (αS)-α-Methyl-3-(trifluoromethyl)-benzenemethanol
    • (S)-1-[3-(TRIFLUOROMETHYL)PHENYL]ETHANOL
    • Benzenemethanol, a-methyl-3-(trifluoromethyl)-, (aS)-
    • (S)-(-)-1-(m-Trifluoromethylphenyl)ethanol
    • (αS)-α-Methyl-3-(trifluoromethyl)benzenemethanol (ACI)
    • Benzenemethanol, α-methyl-3-(trifluoromethyl)-, (S)- (ZCI)
    • (1S)-1-[3-(Trifluoromethyl)phenyl]ethan-1-ol
    • (1S)-1-[3-(Trifluoromethyl)phenyl]ethanol
    • (S)-1-(3-Trifluoromethylphenyl)ethanol
    • (S)-1-3-(Trifluoromethyl)phenylethanol
    • MDL: MFCD03093004
    • Inchi: 1S/C9H9F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3/t6-/m0/s1
    • InChI-sleutel: YNVXCOKNHXMBQC-LURJTMIESA-N
    • LACHT: C(C1C=CC=C([C@@H](O)C)C=1)(F)(F)F

Berekende eigenschappen

  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 2

Experimentele eigenschappen

  • Dichtheid: 1.234
  • Kookpunt: 207 ºC
  • Vlampunt: 96 ºC

(S)-1-3-(Trifluoromethyl)phenylethanol Beveiligingsinformatie

  • Gevaarverklaring: Irritant
  • Identificatie van gevaarlijk materiaal: Xi

(S)-1-3-(Trifluoromethyl)phenylethanol Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-74313-0.5g
(1S)-1-[3-(trifluoromethyl)phenyl]ethan-1-ol
96789-80-9 95%
0.5g
$417.0 2023-02-12
abcr
AB227835-250 mg
(S)-1-[3-(Trifluoromethyl)phenyl]ethanol, 97%; .
96789-80-9 97%
250mg
€373.50 2023-05-20
TRC
T899398-50mg
(S)-1-[3-(Trifluoromethyl)phenyl]ethanol
96789-80-9
50mg
$ 185.00 2022-06-02
TRC
T899398-100mg
(S)-1-[3-(Trifluoromethyl)phenyl]ethanol
96789-80-9
100mg
$ 295.00 2022-06-02
TRC
T899398-10mg
(S)-1-[3-(Trifluoromethyl)phenyl]ethanol
96789-80-9
10mg
$ 50.00 2022-06-02
Apollo Scientific
PC0589-1g
(S)-1-[3-(Trifluoromethyl)phenyl]ethanol
96789-80-9 98%
1g
£96.00 2024-07-20
Chemenu
CM132541-250mg
(S)-1-(3-(trifluoromethyl)phenyl)ethan-1-ol
96789-80-9 95%
250mg
$*** 2023-05-04
Chemenu
CM132541-1g
(S)-1-(3-(trifluoromethyl)phenyl)ethan-1-ol
96789-80-9 95%
1g
$*** 2023-05-04
Enamine
EN300-74313-2.5g
(1S)-1-[3-(trifluoromethyl)phenyl]ethan-1-ol
96789-80-9 95%
2.5g
$1049.0 2023-02-12
Aaron
AR00IKJZ-100mg
Benzenemethanol, a-methyl-3-(trifluoromethyl)-, (aS)-
96789-80-9 95%
100mg
$21.00 2025-02-28

(S)-1-3-(Trifluoromethyl)phenylethanol Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  (8α,9R)-N-[[2-[(2-Methoxyphenyl)(3-methoxyphenyl)phosphino]phenyl]methyl]cinchon… Solvents: Isopropanol ;  30 min, rt
1.2 Reagents: Cesium carbonate ;  3 h, 82 °C
Referentie
Iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones with a cinchona alkaloid derived NNP ligand
Li, Linlin; Ma, Nana; Chen, Qian; Sun, Hao; Tian, Jie; et al, Organic & Biomolecular Chemistry, 2022, 20(40), 7936-7941

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Stereoisomer of [N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfo… Solvents: Dimethylformamide
Referentie
Practical Asymmetric Synthesis of (S)-MA20565, a Wide-Spectrum Agricultural Fungicide
Tanaka, Ken; Katsurada, Manabu; Ohno, Fumihiko; Shiga, Yasushi; Oda, Masatsugu; et al, Journal of Organic Chemistry, 2000, 65(2), 432-437

Synthetic Routes 3

Reactievoorwaarden
1.1 Catalysts: Zinc ,  (TB-5-22)-Dichloro[2-[(4S)-4-(diphenylmethyl)-4,5-dihydro-2-oxazolyl-κN3]-N-[2-[… Solvents: Tetrahydrofuran ;  1 h, 65 °C
1.2 Reagents: Triethoxysilane ;  48 h, 65 °C
Referentie
Asymmetric iron-catalyzed hydrosilane reduction of ketones: Effect of zinc metal upon the absolute configuration
Inagaki, Tomohiko; Ito, Akihiro; Ito, Jun-ichi; Nishiyama, Hisao, Angewandte Chemie, 2010, 49(49), 9384-9387

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Hydrogen ,  Barium hydroxide Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  (9R)-N-[[2-[Bis(2-methoxyphenyl)phosphino]phenyl]methyl]-6′-methoxycinchonan-9-a… Solvents: Ethanol ;  1 h, 6 MPa, 35 °C
Referentie
Cinchona-Alkaloid-Derived NNP Ligand for Iridium-Catalyzed Asymmetric Hydrogenation of Ketones
Zhang, Lin ; Zhang, Ling; Chen, Qian; Li, Linlin; Jiang, Jian; et al, Organic Letters, 2022, 24(1), 415-419

Synthetic Routes 5

Reactievoorwaarden
1.1 Solvents: Ethanol ,  Water ;  96 h, 30 °C
Referentie
Screening on the use of Kluyveromyces marxianus CBS 6556 growing cells as enantioselective biocatalysts for ketone reductions
Vitale, Paola; Perna, Filippo Maria; Perrone, Maria Grazia; Scilimati, Antonio, Tetrahedron: Asymmetry, 2011, 22(23), 1985-1993

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Isopropanol ,  Potassium hydroxide Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ,  (1S,2S)-N-p-Toluenesulfonyl-1,2-diphenylethylenediamine
Referentie
2-Propanol
Collier, Steven J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, , 1-15

Synthetic Routes 7

Reactievoorwaarden
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  (1′R)-7′-[Bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2′,3,3′-tetrahydro-1… Solvents: 1-Propanol ;  1.0 h, 25 - 30 °C
1.2 Reagents: Potassium tert-butoxide ,  Hydrogen Solvents: 1-Propanol ;  10 min, 6 atm, 25 - 30 °C
Referentie
Chiral Iridium Spiro Aminophosphine Complexes: Asymmetric Hydrogenation of Simple Ketones, Structure, and Plausible Mechanism
Xie, Jian-Bo; Xie, Jian-Hua; Liu, Xiao-Yan; Zhang, Qian-Qian; Zhou, Qi-Lin, Chemistry - An Asian Journal, 2011, 6(3), 899-908

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide ,  Hydrogen Catalysts: (OC-6-13)-Dichloro[(1R,2R)-1,2-diphenyl-1,2-ethanediamine-κN1,κN2][1,1′-[(1S)-2,… Solvents: Isopropanol ;  2.0 h, 50 atm, rt
Referentie
Synthesis of chiral spiro diphosphine ligands and their ruthenium complexes used as asymmetric hydrogenation catalysts
, China, , ,

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Ethanol Catalysts: Alcohol dehydrogenase Solvents: Water ;  12 h, pH 7.5, 30 °C
Referentie
Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant
Broussy, Sylvain; Cheloha, Ross W.; Berkowitz, David B., Organic Letters, 2009, 11(2), 305-308

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chlo…
Referentie
Preparation of optically active aromatic alcohols
, Japan, , ,

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide ,  Hydrogen Catalysts: 2816118-72-4 Solvents: Ethanol ;  70 bar, rt → 50 °C; 20 h, 50 °C
Referentie
Testing the role of the backbone length using bidentate and tridentate ligands in manganese-catalyzed asymmetric hydrogenation
Csaszar, Zsofia; Kovacs, Regina; Fonyo, Mate; Simon, Jozsef; Benyei, Attila; et al, Molecular Catalysis, 2022, 529,

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Copper fluoride (CuF2) ,  (-)-BINAP Solvents: Toluene
1.2 Reagents: Phenylsilane
1.3 Reagents: Hydrochloric acid Solvents: Water
Referentie
New efficient copper fluoride-based catalyst for enantioselective hydrosilylation of ketones in aerobic conditions
Courmarcel, James; Mostefai, Naouel; Sirol, Sabine; Choppin, Sabine; Riant, Olivier, Israel Journal of Chemistry, 2002, 41(4), 231-240

Synthetic Routes 13

Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide ,  Hydrogen Catalysts: (OC-6-14)-[1,1′-(1R)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(3,5-dimethylpheny… Solvents: Isopropanol
Referentie
Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope
Ohkuma, Takeshi; Koizumi, Masatoshi; Doucet, Henri; Pham, Trang; Kozawa, Masami; et al, Journal of the American Chemical Society, 1998, 120(51), 13529-13530

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: Isopropanol Catalysts: Bromopentacarbonylmanganese ,  Stereoisomer of 5,11a,12,13,14,15,15a,22,28a,29,30,31,32,32a-tetradecahydro-5,22… Solvents: Isopropanol ;  30 min, 55 °C
1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ;  15 min, 55 °C
1.3 3 h, 75 °C
Referentie
Manganese catalyzed asymmetric transfer hydrogenation of ketones
Zhang, Guang-Ya; Ruan, Sun-Hong; Li, Yan-Yun; Gao, Jing-Xing, Chinese Chemical Letters, 2021, 32(4), 1415-1418

Synthetic Routes 15

Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-13)-Bis[(11bR)-4-(2-bromophenyl)dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosph… Solvents: Isopropanol ,  Dichloromethane ;  8 h, 80 bar, 0 °C
Referentie
Ru(II) complexes of cyclohexanediamine and monodentate phosphorus ligands for asymmetric ketone hydrogenation
Xu, Yingjian; Docherty, Gordon F.; Woodward, Gary; Wills, Martin, Tetrahedron: Asymmetry, 2006, 17(20), 2925-2929

Synthetic Routes 16

Reactievoorwaarden
1.1 Reagents: Phenylsilane Catalysts: Copper fluoride (CuF2) ,  (-)-BINAP Solvents: Toluene
1.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
Efficient Enantioselective Hydrosilylation of Ketones Catalyzed by Air Stable Copper Fluoride-Phosphine Complexes
Sirol, Sabine; Courmarcel, James; Mostefai, Naoueel; Riant, Olivier, Organic Letters, 2001, 3(25), 4111-4113

Synthetic Routes 17

Reactievoorwaarden
1.1 Reagents: Hydrogen ,  Barium hydroxide Catalysts: Grubbs' catalyst ,  (9R)-N-[[2-[Bis(2-methoxyphenyl)phosphino]phenyl]methyl]-6′-methoxycinchonan-9-a… Solvents: Methanol ;  2 h, 6 MPa, 25 °C
Referentie
Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands
Zhang, Ling; Chen, Qian; Li, Linlin; Jiang, Jian; Sun, Hao; et al, RSC Advances, 2022, 12(23), 14912-14916

Synthetic Routes 18

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Isopropanol ,  Water ;  2 h, 45 - 55 mm Hg, 25 °C
Referentie
Practical Synthesis of (S)-1-(3-Trifluoromethylphenyl)ethanol via Ruthenium(II)-catalyzed Asymmetric Transfer Hydrogenation
Miyagi, Miwa; Takehara, Jun; Collet, Sylvain; Okano, Kazuya, Organic Process Research & Development, 2000, 4(5), 346-348

Synthetic Routes 19

Reactievoorwaarden
1.1 Catalysts: Zinc acetate ,  1,2-Cyclohexanediamine, N,N′-bis(2-furanylmethylene)-, [N(E),N′(E),1R,2R]- Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: Triethoxysilane ;  48 h, rt
Referentie
Asymmetric Zinc-Catalyzed Hydrosilylation of Ketones and the Effect of Carboxylate on the Enantioselectivity
Pang, Shaofeng; Peng, Jiajian; Li, Jiayun; Bai, Ying; Xiao, Wenjun; et al, Chirality, 2013, 25(5), 275-280

(S)-1-3-(Trifluoromethyl)phenylethanol Raw materials

(S)-1-3-(Trifluoromethyl)phenylethanol Preparation Products

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:96789-80-9)(S)-1-3-(Trifluoromethyl)phenylethanol
A1196043
Zuiverheid:99%
Hoeveelheid:5.0g
Prijs ($):394.0